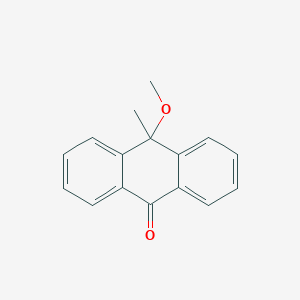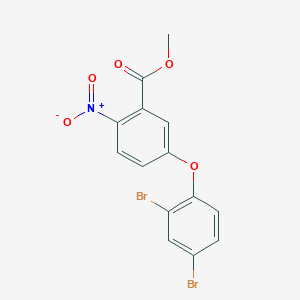
2-Ethenyl-1,1-dimethylpiperidin-1-ium acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethenyl-1,1-dimethylpiperidin-1-ium acetate is a quaternary ammonium compound with a piperidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-1,1-dimethylpiperidin-1-ium acetate typically involves the alkylation of 1,1-dimethylpiperidine with an appropriate vinyl compound, followed by quaternization with acetic acid. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Ethenyl-1,1-dimethylpiperidin-1-ium acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Ethenyl-1,1-dimethylpiperidin-1-ium acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the production of polymers and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Ethenyl-1,1-dimethylpiperidin-1-ium acetate involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of microbial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Diphenylacetoxy-1,1-dimethylpiperidinium: Known for its use in pharmacological studies.
1,1-Dimethylpiperidin-1-ium-4-one iodide: Used in chemical synthesis and research.
Uniqueness
Its ability to undergo diverse chemical reactions makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
51862-12-5 |
|---|---|
Molecular Formula |
C11H21NO2 |
Molecular Weight |
199.29 g/mol |
IUPAC Name |
2-ethenyl-1,1-dimethylpiperidin-1-ium;acetate |
InChI |
InChI=1S/C9H18N.C2H4O2/c1-4-9-7-5-6-8-10(9,2)3;1-2(3)4/h4,9H,1,5-8H2,2-3H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
AFEQTPVCIHFYOT-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)[O-].C[N+]1(CCCCC1C=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


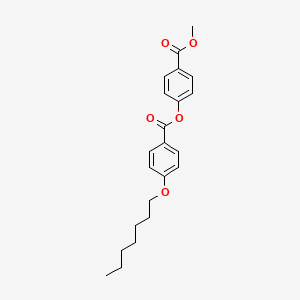
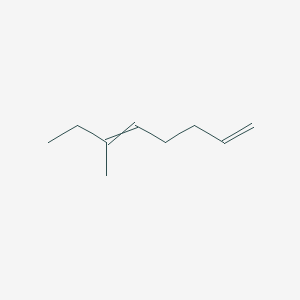

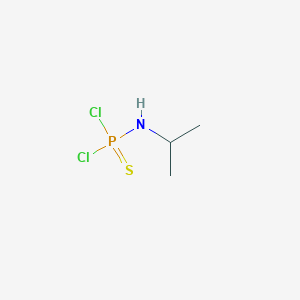
-](/img/structure/B14657079.png)
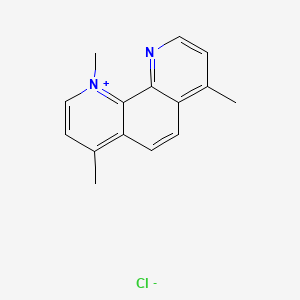
![1-[2-(Ethylsulfanyl)phenyl]piperazine](/img/structure/B14657097.png)
![1-[5-Acetyl-2-(acetyloxy)-4a,6a-dimethyl-2,3,4,4a,5,6,6a,7,8,9,9a,10,11,11a-tetradecahydro-1h-benzo[h]cyclopenta[c]quinolin-7-yl]ethyl acetate](/img/structure/B14657115.png)
![2,7-Dimethyl-7-[(prop-2-en-1-yl)oxy]octa-1,3-diene](/img/structure/B14657125.png)


